molecular formula C14H14N2O3 B3158385 Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate CAS No. 85743-05-1

Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate

Cat. No.: B3158385
CAS No.: 85743-05-1
M. Wt: 258.27 g/mol
InChI Key: RIADYQZHQPFWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate (CAS: 85743-05-1) is a heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.28 g/mol . It belongs to the pyrido-quinazoline family, characterized by a fused bicyclic system incorporating nitrogen atoms. The compound is derived from the alkaloid 6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline (T-227), which undergoes hydrolytic oxidation to form the title compound .

Properties

IUPAC Name

methyl 11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14(18)9-5-6-10-11(8-9)15-12-4-2-3-7-16(12)13(10)17/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIADYQZHQPFWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its derivatives may be developed into drugs targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound lies in its substitution pattern and fused ring system. Below is a comparative analysis with related heterocycles:

Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate C₁₄H₁₄N₂O₃ 258.28 Methyl ester (C3), oxo (C11)
6,8,9,11-Tetrahydro-7H-pyrido[2,1-b]quinazoline (T-227) C₁₂H₁₆N₂O 204.27 Parent alkaloid; no ester or oxo groups
8-Benzyl-3,4,7,8,9,10-hexahydro-2H,6H-pyrido[4',3':4,5]pyrimido[2,1-b][1,3]thiazin-6-one C₁₆H₁₇N₃OS 299.39 Benzyl, thiazinone ring
2-Amino-4-(5-chloro-2-methoxyphenyl)-8,8-dimethyl-11-(methylthio)-10-oxo-... Complex* Chloro, methoxy, methylthio, carbonitrile, amino, oxo

Key Observations :

  • Compared to the thiazinone derivative in , the target lacks sulfur-containing rings but shares fused bicyclic nitrogen systems .
  • The compound in features a more complex pyrido-thiazolo-quinazoline scaffold with multiple substituents (e.g., chloro, methoxy), which may influence bioactivity .

Insights :

  • The target compound is synthesized via hydrolytic oxidation, a milder approach compared to the reflux-driven cyclocondensation used for thiazinone derivatives .
  • Substituents like methylthio (in ) or benzyl groups (in ) require tailored reagents, highlighting the versatility of pyrido-quinazoline chemistry.
Table 3: Property Comparison
Compound Name Melting Point (°C) Solubility Bioactivity Source
Target compound Not reported Likely polar organic solvents* Unknown
Compound 9 () Not reported Ethyl acetate/ether Not reported
Compound 7(d) () 167–169 Ethanol Antibacterial, antioxidant
T-227 () 92.5–93.5 CCl₄ Alkaloid (natural product)

*Inferred from methyl ester and ketone functional groups.

Analysis :

  • The methyl ester in the target compound likely improves solubility in polar solvents compared to T-227, which crystallizes from CCl₄ .
  • Compound 7(d) () demonstrates antibacterial activity , suggesting that pyrido-quinazoline derivatives with electron-withdrawing groups (e.g., carbonitrile) may exhibit enhanced bioactivity .

Crystallographic and Analytical Data

  • Compound 9 () forms red crystals recrystallized from ethyl acetate/ether, indicating a stable packing arrangement .

Biological Activity

Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex heterocyclic structure that contributes to its biological activity. The compound's molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3 with a molecular weight of approximately 232.24 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential , particularly against various cancer cell lines:

  • HeLa Cells : The compound exhibited significant cytotoxicity against cervical cancer cells with an IC50 value of approximately 0.126 μM.
  • SMMC-7721 Cells : It demonstrated even higher potency with an IC50 of 0.071 μM against human hepatoma cancer cells.
  • K562 Cells : The compound also showed activity against leukemia cells with an IC50 of 0.164 μM.

These findings indicate that this compound may be a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups significantly enhances the biological activity of this compound. For instance:

SubstituentActivity Impact
Electron-donating groups (e.g., OCH₃)Increase activity
Electron-withdrawing groups (e.g., F)Decrease activity

The NH linker at the third position from the quinoxaline nucleus is crucial for maintaining high activity levels .

Study 1: Anticancer Evaluation

A comprehensive study evaluated various derivatives of the compound against multiple cancer cell lines. Notably:

  • Compound with OCH₃ substitution : Showed enhanced activity against MCF-7 breast cancer cells (IC50 = 9 μM).
  • Compound with chloro-substitution : Demonstrated moderate activity against HCT116 colon carcinoma cells (IC50 = 2.5 μM).

The results suggest that specific structural modifications can lead to improved efficacy against different types of cancer .

Study 2: Immunological Effects

Another study investigated the immunological effects linked to the antitumor activity of quinoxaline derivatives. It was found that certain derivatives could induce immunogenic cell death markers when activated by UVA light, indicating a potential mechanism for their anticancer effects .

Q & A

Basic: How can researchers optimize the synthesis of Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For pyrido-quinazoline derivatives, cyclization reactions (e.g., via acid-catalyzed intramolecular condensation) are critical. For example, highlights the use of acetic anhydride or ethanol with stoichiometric reagents to drive cyclization in similar heterocyclic systems. Key steps include:

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates.
  • Yield Improvement : Employ anhydrous conditions to suppress side reactions (e.g., hydrolysis of ester groups) .
  • Purity Validation : Monitor reactions via TLC or HPLC (as in ), using mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid for polar derivatives .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR can confirm the pyrido-quinazoline scaffold, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm). demonstrates the use of 1^1H NMR to resolve fused ring systems .
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1700 cm1^{-1}, NH/OH stretches in ) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., molecular ion [M+H]+^+ for C14_{14}H13_{13}N3_3O3_3: calculated 271.0956) .
  • X-ray Crystallography : For absolute configuration, single-crystal analysis (as in ) resolves stereochemistry in polycyclic systems .

Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies should mimic physiological or storage conditions:

  • pH Stress Testing : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC ( ) with a C18 column and UV detection at 254 nm. Hydrolysis of the ester group is a primary degradation pathway .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points. notes that quinazoline derivatives often degrade above 200°C, forming carbon/nitrogen oxides .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light to detect photodegradants .

Advanced: What strategies are recommended to resolve contradictory bioactivity data in in vitro models?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference:

  • Orthogonal Assays : Compare results across multiple models (e.g., antimicrobial activity in vs. cytotoxicity in mammalian cell lines). Use positive controls like fluoroquinolones () to benchmark activity .
  • Impurity Profiling : Characterize batches via LC-MS to rule out confounding byproducts (e.g., methyl ester hydrolysis products) .
  • Dose-Response Validation : Perform EC50_{50}/IC50_{50} calculations with nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding to target proteins (e.g., DNA gyrase for antimicrobial activity, as in ). Focus on hydrogen bonding with the quinazoline core .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors. ’s derivatives (C14_{14}H11_{11}N3_3O3_3) suggest optimal logP < 3 for bioavailability .
  • ADMET Prediction : Tools like SwissADME predict absorption (e.g., poor solubility in ’s methyl derivatives) and cytochrome P450 interactions .

Basic: What are the critical considerations for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

  • Solvent Selection : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives like ethyl acetate or 2-MeTHF ( ).
  • Catalyst Recycling : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to minimize waste .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Advanced: How can researchers validate the mechanism of action for this compound in complex biological systems?

Methodological Answer:

  • Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to proposed targets (e.g., topoisomerases).
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., DNA repair enzymes) to confirm on-target effects .
  • Metabolomics : LC-MS-based profiling (as in ) identifies downstream metabolic perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.